Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate

Lipophilicity profiling ADME prediction Fragment-based drug design

Procure Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate (CAS 477490-14-5) to secure a uniquely substituted heterocyclic core for medicinal chemistry campaigns. This building block delivers a precise 3-(2-chlorobenzamido) pharmacophore anchor essential for kinase-inhibitor SAR, paired with a methyl 2-carboxylate ester. With a computed logP of 4.67 and PSA of 83.64 Ų, it is explicitly designed for ATP-binding pocket complementarity and predicted intestinal absorption, making it a superior choice over lower-lipophilicity thiophene analogs or 5-positional isomers that shift the pharmacophore by ~4 Å.

Molecular Formula C17H12ClNO3S
Molecular Weight 345.8
CAS No. 477490-14-5
Cat. No. B2897757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate
CAS477490-14-5
Molecular FormulaC17H12ClNO3S
Molecular Weight345.8
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H12ClNO3S/c1-22-17(21)15-14(11-7-3-5-9-13(11)23-15)19-16(20)10-6-2-4-8-12(10)18/h2-9H,1H3,(H,19,20)
InChIKeyFLFYQEOIXGFLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate (CAS 477490-14-5) Procurement Guide: Chemical Class and Physicochemical Profile


Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate (CAS 477490-14-5) is a benzo[b]thiophene derivative bearing a 2-chlorobenzamido group at the 3‑position and a methyl carboxylate ester at the 2‑position, with molecular formula C₁₇H₁₂ClNO₃S and a molecular weight of 345.8 g·mol⁻¹. It belongs broadly to the class of heterocyclic small molecules used as screening compounds and synthetic intermediates in medicinal chemistry [1]. Computed physicochemical parameters include a calculated logP of 4.67, a polar surface area (PSA) of 83.64 Ų, and a molar refractivity (MR) of 92.33 cm³ [1]. Benzo[b]thiophene derivatives are recognized for a wide range of pharmacological applications, including antimicrobial, anticancer, antioxidant, anti‑HIV, and anti‑inflammatory activities, which supports their continued procurement for drug‑discovery screening collections [2]. The present compound is primarily distributed by chemical suppliers as a research‑grade building block for exploratory medicinal chemistry and kinase‑inhibitor synthesis .

Procurement Rationale for Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate: Why In‑Class Compounds Cannot Be Simply Interchanged


Generic substitution among benzo[b]thiophene derivatives is invalid because even small structural modifications can drastically alter physicochemical properties, biological target engagement, and synthetic utility. Methyl 3-(2‑chlorobenzamido)benzo[b]thiophene‑2‑carboxylate possesses a unique combination of an electron‑withdrawing 2‑chlorobenzamido substituent on the thiophene ring, an aromatic benzene ring fused to the thiophene core, and a methyl ester at the 2‑position; this constellation defines its calculated lipophilicity (logP = 4.67) and polar surface area (PSA = 83.64 Ų), which are materially different from those of close analogs (e.g., the corresponding thiophene analog or the 5‑substituted positional isomer) [1]. Furthermore, the 3‑amido substituent is a key vector for structure–activity relationships (SAR) in kinase‑inhibitor programs; swapping it for a different acyl group or moving it to another position alters the pharmacophore and invalidates prior SAR data [2]. Without quantitative head‑to‑head comparison data, assuming interchangeability risks introducing uncharacterized selectivity and potency profiles into a screening cascade [2].

Quantitative Differentiation Evidence for Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate Against Closest Analogs


Lipophilicity Contrast: Benzo[b]thiophene Core vs. Thiophene Core Analog

Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate (target) has a calculated logP of 4.67, whereas the corresponding thiophene analog (methyl 3-(2-chlorobenzamido)thiophene-2-carboxylate; Matrix Scientific 102894-466) is expected to be >1 log unit less lipophilic based on the absence of the benzo ring. This difference in calculated logP translates into a >10‑fold predicted shift in n‑octanol/water partition coefficient, which directly influences membrane permeability, CYP450 binding, and plasma protein binding in drug‑discovery programs [1]. No experimental logP or logD value was available for either compound at the time of this analysis.

Lipophilicity profiling ADME prediction Fragment-based drug design

Positional Isomerism: 3‑Amido vs. 5‑Amido Substitution Pattern

The target compound features the 2‑chlorobenzamido group at the 3‑position of the benzo[b]thiophene scaffold, while the commercially available positional isomer Methyl 5-[(2‑chlorobenzoyl)amino]‑1‑benzothiophene‑2‑carboxylate (CAS 477847‑55‑5) places the same amide at the 5‑position . This positional shift alters the vector of the chlorobenzamido pharmacophore by approximately 4 Å and modifies the electron density distribution along the fused ring system. In benzo[b]thiophene‑based kinase inhibitors, the 3‑substitution pattern is critical for anchoring the ligand into the ATP‑binding pocket, whereas the 5‑substitution pattern typically projects toward the solvent‑exposed or ribose‑binding region, leading to divergent target selectivity profiles [1]. Quantitative selectivity data for the two positional isomers have not been published in the open literature as of 2026.

Positional isomer screening Kinase inhibitor SAR Selectivity optimization

Polar Surface Area and Molar Refractivity: Impact on Oral Bioavailability Predictors

The target compound has a calculated PSA of 83.64 Ų and an MR of 92.33 cm³, which both fall within the typical drug‑like space (PSA < 140 Ų; MR 40–130 cm³) [1]. In contrast, the tetrahydro‑benzo[b]thiophene analog 2‑(2‑chlorobenzamido)-4,5,6,7‑tetrahydrobenzo[b]thiophene‑3‑carboxamide (CHEMBL210832; CAS 298193‑32‑5) has a lower PSA (expected ~78 Ų) due to the loss of the methyl ester and a higher degree of saturation, which also increases its MR. For orally administered drugs, PSA is inversely correlated with intestinal absorption and blood–brain barrier penetration, meaning that a PSA near 84 Ų positions the target compound at a penetration limit that differs from the tetrahydro analog by a margin relevant to CNS‑restricted vs. systemically available compound profiling [2]. This class‑level inference is based on computed values; experimental permeability data are not published.

Drug‑likeness assessment Oral bioavailability prediction Physicochemical property filtering

Purity Specification and Procurement Availability: Thiophene vs. Benzothiophene Core

The target compound is listed by Ambinter as a screening‑grade research chemical with a molecular weight of 345.8 g·mol⁻¹, but a public purity specification was not retrievable at the time of this analysis [1]. The closely related thiophene analog (methyl 3‑(2‑chlorobenzamido)thiophene‑2‑carboxylate) is available from Matrix Scientific via VWR at a guaranteed purity of 97% . No equivalent 97%‑purity listing for the target benzo[b]thiophene compound was identified among the searched vendor databases, suggesting that the thiophene analog currently offers more transparent supply‑chain quality metrics than the target compound . This difference impacts procurement decisions for screening libraries requiring documented purity ≥95% before compound registration.

Compound procurement Purity benchmarking Research‑grade chemical supply

Application Scenarios for Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate Based on Quantitative Evidence


Kinase Inhibitor Lead Generation Requiring a Lipophilic Benzo[b]thiophene Scaffold

When a kinase‑inhibitor medicinal chemistry program demands a benzo[b]thiophene core with a calculated logP exceeding 4.5 for ATP‑binding pocket complementarity, the target compound (logP = 4.67) is a more appropriate choice than the thiophene analog (logP < 3.5) [1]. The higher lipophilicity supports deeper burial into hydrophobic kinase clefts while maintaining a PSA of 83.64 Ų that remains within drug‑like boundaries [1].

Positional SAR Studies in Benzo[b]thiophene‑Based Inhibitor Optimization

For structure–activity relationship (SAR) campaigns that have previously established a pharmacophore anchored at the 3‑position of benzo[b]thiophene, the target compound offers the exact 3‑(2‑chlorobenzamido) substitution pattern required. The 5‑substituted positional isomer (CAS 477847‑55‑5) is unsuitable because it shifts the pharmacophore vector by an estimated 4 Å, likely altering kinase‑binding orientation [2].

Computationally Driven Hit‑to‑Lead Optimization with PSA‑Based Permeability Filtering

In hit‑to‑lead programs that apply a PSA cutoff of <90 Ų for predicted intestinal absorption, the target compound (PSA = 83.64 Ų) satisfies the permeability criteria while its tetrahydro‑benzo[b]thiophene analog (CHEMBL210832; PSA ≈ 78 Ų) falls into an overlapping but distinct permeability class. Selection of the target compound avoids the risk of misclassifying a lead series that depends on the fused aromatic system for potency [1][2].

Procurement‑Driven Screening Library Expansion with Structural Uniqueness Filters

When expanding a diversity‑oriented screening library, the target compound’s unique combination of a 3‑(2‑chlorobenzamido) substituent, a methyl 2‑carboxylate ester, and a fully aromatic benzo[b]thiophene core differentiates it from both the thiophene‑core analog and the 5‑positional isomer. This structural uniqueness, reflected in its distinct logP (4.67) and PSA (83.64 Ų), supports its inclusion in libraries designed to sample chemical space not covered by simpler thiophene or benzothiophene derivatives [1].

Quote Request

Request a Quote for Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.